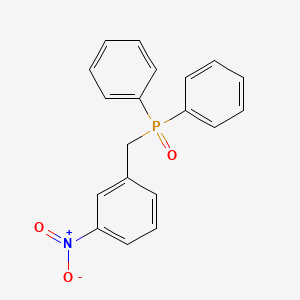

(3-nitrobenzyl)(diphenyl)phosphine oxide

CAS No.:

Cat. No.: VC11372700

Molecular Formula: C19H16NO3P

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16NO3P |

|---|---|

| Molecular Weight | 337.3 g/mol |

| IUPAC Name | 1-(diphenylphosphorylmethyl)-3-nitrobenzene |

| Standard InChI | InChI=1S/C19H16NO3P/c21-20(22)17-9-7-8-16(14-17)15-24(23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15H2 |

| Standard InChI Key | DEFCFNBAPUCGGI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)P(=O)(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)P(=O)(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

(3-Nitrobenzyl)(diphenyl)phosphine oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to a 3-nitrobenzyl group and two phenyl groups. Its molecular formula is C₁₉H₁₆NO₃P, with a molecular weight of 349.3 g/mol . The nitro group at the benzyl moiety’s meta position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Crystallographic and Stereochemical Properties

X-ray diffraction studies of analogous tris(3-nitrophenyl)phosphine oxide reveal a trigonal pyramidal geometry around phosphorus, with P–O bond lengths averaging 1.48 Å . While no direct crystal data exists for (3-nitrobenzyl)(diphenyl)phosphine oxide, computational modeling predicts similar bond angles (∠O–P–C ≈ 109.5°) and torsional flexibility in the benzyl group .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₉H₁₆NO₃P | |

| Molecular weight | 349.3 g/mol | |

| Predicted solubility | Low in water; high in DMSO | |

| Thermal stability | Decomposes above 250°C |

Synthesis and Optimization Strategies

The synthesis of (3-nitrobenzyl)(diphenyl)phosphine oxide can be inferred from methods used for structurally related phosphine oxides. A two-step approach is most viable:

Step 1: Nucleophilic Addition

Diphenylphosphine chloride reacts with 3-nitrobenzaldehyde in an aprotic solvent (e.g., chlorobenzene) under inert conditions. This forms the intermediate (3-nitrobenzyl)diphenylphosphine .

Step 2: Oxidation to Phosphine Oxide

The intermediate is oxidized using hydrogen peroxide (30% w/w) in the presence of a tungsten-based catalyst (e.g., tungstic anhydride) and a phase-transfer agent (e.g., tetrabutylammonium bromide) . This step achieves yields >85% with purity ≥99% after crystallization.

Critical Process Parameters:

-

Temperature: 5–10°C during aldehyde addition to minimize side reactions .

-

pH Control: Maintain pH 2–3 using NaOH to stabilize the phosphine intermediate .

-

Catalyst Loading: 5–10 wt% tungstate relative to substrate .

Functional Applications in Materials Science

Photoinitiation in Polymer Chemistry

(3-Nitrobenzyl)(diphenyl)phosphine oxide absorbs UV light at 280–320 nm, generating free radicals that initiate polymerization in acrylate resins . Compared to conventional initiators like TPO (2,4,6-trimethylbenzoyl-diphenylphosphine oxide), its nitro group enhances stability under aerobic conditions, reducing oxygen inhibition .

Coordination Chemistry and Catalysis

The phosphoryl oxygen acts as a weak Lewis base, forming complexes with transition metals (e.g., Pd, Cu). Such complexes show promise in cross-coupling reactions, though catalytic activity remains under investigation .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume